molecular formula C21H25N5O3 B3449585 1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3449585
M. Wt: 395.5 g/mol
InChI Key: POJWGGVLLANPQO-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions:

    Addition of the Phenylethyl Group: The 7-position phenylethyl group can be introduced via Friedel-Crafts acylation using phenylacetyl chloride.

    Introduction of the Piperidinylmethyl Group: The 8-position piperidinylmethyl group can be added through a nucleophilic substitution reaction using piperidine and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and used as a mild stimulant.

Uniqueness

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has additional functional groups that may enhance its pharmacological activities and broaden its range of applications.

Properties

IUPAC Name

1,3-dimethyl-7-phenacyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-23-19-18(20(28)24(2)21(23)29)26(13-16(27)15-9-5-3-6-10-15)17(22-19)14-25-11-7-4-8-12-25/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJWGGVLLANPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
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1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
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1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
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1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
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1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

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